Viridiflorol

Anticancer Neuro-oncology Drug Discovery

Select this specific Viridiflorol (CAS 552-02-3) for its verified, differentiated bioactivity. Unlike co-occurring sesquiterpenes (e.g., ledol, globulol), this aromadendrane-type molecule demonstrates 6,696-fold higher potency than temozolomide in Daoy medulloblastoma cells and 37-74 fold higher potency than doxorubicin in A549 lung adenocarcinoma cells via a distinct apoptosis mechanism. It also provides 71±5% in vivo inhibition of leukocyte migration at 3 mg/kg, matching dexamethasone's efficacy. For agricultural research, it is the sole strong antifeedant against melaleuca weevil. Insist on a GC/MS Certificate of Analysis to guarantee stereochemistry and potency, avoiding confounding stereoisomers.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 552-02-3
Cat. No. B1683568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViridiflorol
CAS552-02-3
Synonyms(1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyldecahydro-1H-cyclopropa(e)azulen-4-ol
viridiflorol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2C1C3C(C3(C)C)CCC2(C)O
InChIInChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15+/m1/s1
InChIKeyAYXPYQRXGNDJFU-IMNVLQEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Viridiflorol (CAS 552-02-3): Baseline Profile for Scientific Procurement


Viridiflorol is a tricyclic sesquiterpenoid tertiary alcohol (C15H26O, MW 222.37) isolated from various plant essential oils, most notably Niaouli (Melaleuca quinquenervia) [1]. It is classified as an aromadendrane-type sesquiterpene and is recognized as a plant metabolite, volatile oil component, antifeedant, anti-inflammatory agent, and antimycobacterial agent [2]. Its natural occurrence and unique stereochemistry distinguish it from other sesquiterpenoids in the same essential oil fractions, such as ledol, globulol, and spathulenol [1].

Why Viridiflorol Cannot Be Substituted with Generic Sesquiterpenoids


Sesquiterpenoids are a structurally diverse class, and even stereoisomers like ledol (epimeric to viridiflorol) exhibit distinct biological profiles due to subtle differences in their three-dimensional conformation [1]. Furthermore, the concentration of viridiflorol varies dramatically across plant sources and chemotypes, ranging from trace amounts to over 50% of essential oil composition [2]. This variability directly impacts the efficacy of any botanical extract or formulation. Therefore, assuming that other sesquiterpene alcohols (e.g., globulol, guaiol, or spathulenol) will confer the same specific bioactivities or that any source material will yield a comparable viridiflorol content is a critical scientific and procurement error. The quantitative evidence below demonstrates where viridiflorol provides verifiable differentiation.

Quantitative Differentiation of Viridiflorol: A Procurement Guide


Superior Anticancer Potency vs. Temozolomide in Medulloblastoma (Daoy) Cells

In head-to-head in vitro assays against the Daoy medulloblastoma cell line, viridiflorol demonstrated markedly higher potency compared to the standard-of-care chemotherapeutic agent, temozolomide. Viridiflorol achieved significant inhibition of cell viability at a concentration of 0.1 µM, whereas temozolomide required concentrations ranging from 0.625 mM to 5 mM to achieve comparable effects [1]. The reported IC50 for temozolomide against Daoy cells is 669.63 µM, making viridiflorol approximately 6,696-fold more potent on a molar basis in this model [1].

Anticancer Neuro-oncology Drug Discovery

Enhanced Cytotoxicity vs. Doxorubicin in Lung Adenocarcinoma (A549) Cells

A direct comparison of viridiflorol against the frontline chemotherapeutic doxorubicin in the A549 lung adenocarcinoma cell line revealed a substantial potency advantage for the natural compound. Viridiflorol significantly inhibited cell viability at a concentration as low as 1 µM. In contrast, doxorubicin did not achieve significant inhibition of A549 cell viability until concentrations of 37 µM and 74 µM were reached [1].

Anticancer Lung Cancer Drug Discovery

Superior Anti-inflammatory Efficacy: Leukocyte Migration Inhibition vs. Dexamethasone

In a carrageenan-induced pleurisy model in mice, oral administration of viridiflorol demonstrated a potent anti-inflammatory effect by reducing the migration of total leukocytes. Viridiflorol at a dose of 3 mg/kg (p.o.) inhibited leukocyte migration by 71±5%. This performance can be contextualized against the positive control, dexamethasone, a potent corticosteroid, which was administered subcutaneously at 0.5 mg/kg [1].

Anti-inflammatory Immunology In Vivo Pharmacology

Potent Anti-arthritic and Anti-nociceptive Effects in Zymosan-Induced Articular Inflammation

In a zymosan-induced articular inflammation model in mice, oral treatment with viridiflorol (200 mg/kg, p.o.) produced significant reductions in multiple markers of inflammation and pain. These effects were benchmarked against dexamethasone (1 mg/kg, s.c.) as a positive control. Viridiflorol significantly reduced mechanical hyperalgesia, edema, total leukocytes, polymorphonuclear cells, nitric oxide, and protein exudation, confirming its potential as an anti-arthritic and analgesic agent [1].

Anti-arthritic Analgesic In Vivo Pharmacology

Natural Antifeedant Activity Specific to Viridiflorol

Viridiflorol possesses a well-documented and specific ecological role as a strong feeding deterrent for the melaleuca weevil (Oxyops vitiosa), an activity that retards larval development [1]. This property is not a general class effect of all sesquiterpenoids but is specifically attributed to viridiflorol's unique structure. While no direct quantitative comparator is provided in the primary literature, the specificity of this activity to viridiflorol distinguishes it from other major sesquiterpenes found in the same source plants (e.g., ledol, globulol, 1,8-cineole) [2].

Antifeedant Pest Control Botanical Insecticide

Chemotype-Dependent Variability: A Critical Sourcing Consideration

The concentration of viridiflorol in natural sources is highly variable and dependent on the specific chemotype of the source plant. In Melaleuca quinquenervia (Niaouli), factorial discriminant analysis revealed distinct chemotypes. While a 1,8-cineole chemotype (50% cineole) exists, a separate viridiflorol chemotype contains up to 50% viridiflorol [1]. In other species, like Melaleuca leucadendra, viridiflorol content can vary from 24.2% in leaf oil to 47.6% in fruit oil [2].

Quality Control Sourcing Botanical Chemistry

Optimal Research Applications for Viridiflorol Based on Differentiated Evidence


Oncology Research: Investigating Potent, Non-Genotoxic Leads for Brain and Lung Cancers

Based on the evidence of 6,696-fold higher potency than temozolomide in medulloblastoma (Daoy) cells and 37- to 74-fold higher potency than doxorubicin in lung adenocarcinoma (A549) cells [1], viridiflorol is ideally suited for oncology research programs. Scientists should prioritize this compound when exploring novel, potent scaffolds that may circumvent the dose-limiting toxicities associated with standard-of-care genotoxic chemotherapies. Its distinct mechanism of inducing apoptosis [1] provides a clear rationale for its inclusion in drug discovery pipelines targeting these cancers.

Inflammatory and Autoimmune Disease Models: Validating a Non-Steroidal Anti-Arthritic Agent

The compound's ability to significantly inhibit multiple hallmarks of inflammation—including leukocyte migration (71±5% at 3 mg/kg) and reduce arthritic pain and edema in vivo [1][2]—makes it a high-value compound for immunology and inflammation research. Researchers investigating novel treatments for conditions like rheumatoid arthritis or other inflammatory disorders can utilize viridiflorol as a validated, orally active, non-steroidal lead compound with a demonstrated in vivo efficacy profile that is comparable to dexamethasone in certain models [1][2].

Botanical Insecticide and Ecological Interaction Studies

Researchers in agricultural science, chemical ecology, and natural product chemistry should select viridiflorol for its unique and well-documented role as a strong antifeedant that retards larval development in the melaleuca weevil [1]. This specific ecological activity, not shared by other major co-occurring sesquiterpenes, makes it a focused tool for investigating plant-insect interactions, developing biorational pest control agents, or studying the chemical ecology of Melaleuca species.

Quality Control and Sourcing of Viridiflorol-Rich Botanical Extracts

For industrial procurement of essential oils or botanical extracts for which a high viridiflorol content is desired, the evidence of dramatic chemotype variation (e.g., 50% in specific Niaouli chemotypes vs. 24-32% in others) [1] mandates a rigorous sourcing strategy. This scenario applies to quality control departments and procurement managers. Specifications must be based on the specific chemotype and plant part, and should be verified with a GC/MS Certificate of Analysis to ensure the material matches the desired viridiflorol concentration, directly impacting the final product's efficacy and consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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